molecular formula C20H19NO3 B252850 1-ethyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one

1-ethyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B252850
M. Wt: 321.4 g/mol
InChI Key: QNRUTRIEVFDSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one, also known as EHT 1864, is a small molecule inhibitor of Rho-associated protein kinase (ROCK). ROCK is an important regulator of the actin cytoskeleton and is involved in various cellular processes, including cell migration, proliferation, and contraction. EHT 1864 has been shown to inhibit ROCK activity and has potential applications in scientific research.

Mechanism of Action

1-ethyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one 1864 inhibits the activity of ROCK by binding to its ATP-binding site. ROCK is a downstream effector of RhoA, a small GTPase that regulates actin cytoskeleton dynamics. ROCK phosphorylates various downstream targets, including myosin light chain, which leads to actomyosin contraction and cellular responses such as cell migration and proliferation. By inhibiting ROCK activity, 1-ethyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one 1864 can modulate these cellular responses.
Biochemical and Physiological Effects:
1-ethyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one 1864 has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 1-ethyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one 1864 can inhibit cell migration and invasion by reducing the phosphorylation of myosin light chain and focal adhesion kinase. In cardiac cells, 1-ethyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one 1864 can improve contractile function and reduce fibrosis by modulating the activity of various signaling pathways. In neuronal cells, 1-ethyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one 1864 can reduce neuroinflammation and improve motor function by inhibiting the activity of ROCK and downstream targets.

Advantages and Limitations for Lab Experiments

1-ethyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one 1864 has several advantages and limitations for lab experiments. One advantage is that it is a specific inhibitor of ROCK, which allows for the selective modulation of ROCK activity without affecting other signaling pathways. Another advantage is that it is a small molecule inhibitor, which allows for easy delivery and penetration into cells and tissues. However, one limitation is that it may have off-target effects or interact with other proteins, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 1-ethyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one 1864 in scientific research. One direction is to further investigate its potential applications in cancer research, particularly in the context of cancer metastasis and drug resistance. Another direction is to explore its potential therapeutic applications in cardiovascular disease, such as heart failure and hypertension. Additionally, future studies could investigate its potential use in neurological disorders, such as multiple sclerosis and Alzheimer's disease. Finally, further research could be done to optimize the synthesis and delivery of 1-ethyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one 1864 for maximum efficacy and safety.

Synthesis Methods

1-ethyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one 1864 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydro-1H-inden-1-one with 1,2,3,4-tetrahydro-2-naphthalenone to form the key intermediate, which is then reacted with ethyl chloroformate and sodium borohydride to give the final product.

Scientific Research Applications

1-ethyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one 1864 has been used in various scientific research applications, including studies on cancer, cardiovascular disease, and neurological disorders. In cancer research, 1-ethyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one 1864 has been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis. In cardiovascular research, 1-ethyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one 1864 has been shown to improve cardiac function and reduce fibrosis in animal models of heart failure. In neurological research, 1-ethyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one 1864 has been shown to improve motor function and reduce neuroinflammation in animal models of multiple sclerosis.

properties

Product Name

1-ethyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

1-ethyl-3-hydroxy-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)indol-2-one

InChI

InChI=1S/C20H19NO3/c1-2-21-17-10-6-5-9-15(17)20(24,19(21)23)16-12-11-13-7-3-4-8-14(13)18(16)22/h3-10,16,24H,2,11-12H2,1H3

InChI Key

QNRUTRIEVFDSAE-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C(C1=O)(C3CCC4=CC=CC=C4C3=O)O

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)(C3CCC4=CC=CC=C4C3=O)O

Origin of Product

United States

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